The table below summarizes the fundamental identifying information and hazardous properties of methylzinc chloride. [1]
| Property | Description |
|---|---|
| CAS Number | 5158-46-3 |
| Molecular Formula | CH₃ClZn |
| Molecular Weight | 115.87 g/mol |
| Common Form | ~2.0 M solution in Tetrahydrofuran (THF) |
| Appearance | Colorless to light yellow, turbid solution |
This compound is a hazardous organometallic compound that requires careful handling. The table below lists its key hazard and safety information. [1]
| Category | Details |
|---|
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H351: Suspected of causing cancer. | | Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | Handling Conditions | Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE) including gloves and eye/face protection. The solution is highly flammable and must be kept away from ignition sources. |
Understanding the molecular structure provides insight into its reactivity, a key consideration for safe experimental design.
The following diagram outlines a logical workflow for assessing the safety requirements when handling this compound, based on the hazard information presented.
While detailed experimental protocols are not available in the search results, the following critical handling procedures must be followed based on its hazard profile. [1]
Be aware that methylene chloride is a different chemical (CH₂Cl₂, a common solvent) with its own distinct toxicological profile, primarily concerning central nervous system depression and carcinogenic potential with chronic, high-level inhalation exposure. [3] Always verify the CAS number (5158-46-3 for this compound) to ensure you are consulting the correct safety data.
Organozinc compounds, among the oldest known organometallics, are characterized by a polar covalent carbon-zinc bond [1]. Their lower reactivity compared to Grignard or organolithium reagents makes them highly chemoselective, tolerating sensitive functional groups like esters and nitriles in molecular structures [2] [3]. This property is particularly advantageous for constructing complex pharmaceuticals and fine chemicals.
The table below summarizes the main classes of organozinc compounds.
| Class | General Formula | Key Characteristics | Common Uses |
|---|---|---|---|
| Diorganozinc | R(_2)Zn [1] [4] | Monomeric, linear structures; neutral and less Lewis acidic [1] [4] | Transmetallation; precursor to other zinc reagents [2] |
| Organozinc Halides | RZnX [1] | X = Halide; associated in aggregates [2] | Most common for cross-coupling; workhorse for synthesis [3] [5] |
| Ionic Organozincates | [R(_3)Zn](^-) M(^+), [R(_4)Zn](^{2-}) M(_2^+) [1] | Anionic; "Ate" complexes; enhanced solubility and modified reactivity [1] [6] | Deprotonative metallation; selective cross-coupling [2] |
A primary challenge in organozinc chemistry is activating zinc metal for reaction with organic halides. The formation of an organozinc reagent is a two-step process: oxidative addition to form a surface-bound intermediate, followed by solubilization [6]. Recent mechanistic studies using fluorescence microscopy have illuminated the critical role of activators in this process [6].
The table below compares common methods for generating organozinc reagents.
| Method | Description | Key Advantages | Limitations & Notes |
|---|---|---|---|
| Direct Insertion | Oxidative addition of activated Zn metal into organohalide (RX) [1]. | Most direct method; wide functional group tolerance with Rieke Zn [1]. | Requires activated Zn (e.g., Rieke Zn, Zn/Cu, TMSCl, LiCl) [1] [6]. |
| Transmetallation | Reaction of Zn salts (e.g., ZnCl(_2), Zn(OPiv)(_2)) with organolithium or Grignard reagents [1] [5]. | High yields; excellent chemoselectivity; access to functionalized organozincs [5]. | Requires pre-formed, highly reactive organometallics [1]. |
| Functional Group Exchange | Exchange between a diorganozinc (R(_2)Zn) and another organometallic or halide [1]. | Useful for preparing diorganozincs that are difficult to access directly [1]. | Equilibrium-driven; used for specific synthetic goals [1]. |
Industrial synthesis has been advanced through continuous flow chemistry, enabling safer and scalable production of organozinc halides with high productivity and minimized Wurtz coupling byproducts [3].
Organozinc reagents participate in several cornerstone reactions for C-C bond formation, crucial in complex molecule synthesis [7] [8].
Recent research focuses on overcoming the pyrophoric and unstable nature of organozinc reagents to enhance their utility in process chemistry.
Organozinc compounds are highly valuable for their mild reactivity and high functional group tolerance, enabling synthetic strategies often impossible with more aggressive organometallics.
Methylzinc chloride is commercially available as a standardized solution, which is the most convenient form for laboratory use. The table below summarizes typical specifications:
| Parameter | Specification |
|---|---|
| Concentration | 2.0 M in Tetrahydrofuran (THF) [1] |
| CAS of Solution | 5158-46-3 (CH₃ClZn), 109-99-9 (THF) [1] |
| Flash Point | -17°C to -18°C (-18°F) [1] [2] [3] |
| Packaging | AcroSeal glass bottle (e.g., 50 mL) to protect from air and moisture [1] |
This compound poses significant hazards and requires strict safety measures, as outlined in its hazard statements and precautionary codes [1] [2].
Handling this compound requires strict adherence to safety measures due to its multiple hazards, including flammability and severe skin/eye damage [1].
The table below summarizes the key identifiers and properties of methylzinc chloride found in the commercial and scientific literature:
| Property | Description |
|---|---|
| CAS Number | 5158-46-3 [1] [2] |
| Molecular Formula | CH₃ClZn [1] [2] |
| Molecular Weight | 115.87 g/mol [1] [2] |
| Common Form | 2M solution in Tetrahydrofuran (THF) [3] [2] |
| SMILES | [CH3-].Cl[Zn+] [1] [3] |
| Structure | Often described as an ionic salt, with a methyl anion and a chlorozinc(1+) cation [1]. |
While direct data is unavailable, research on related compounds provides context for what to expect.
Given the lack of direct data, determining the spectra requires practical experimentation. The following diagram outlines a general workflow for characterizing this compound using NMR and IR spectroscopy.
Based on the workflow, here are detailed protocols for the key experiments:
The commercial availability of this compound as a 2M solution in THF [3] [2] suggests that the most practical approach is to:
The Negishi coupling is a powerful transition metal-catalyzed cross-coupling reaction between organozinc compounds and organic halides or triflates to form carbon-carbon bonds [1] [2]. First published in 1977 by Ei-ichi Negishi, who later received the Nobel Prize in Chemistry in 2010 for this work, the reaction has become an indispensable tool in organic synthesis, particularly valuable in pharmaceutical research and natural product synthesis [3] [1]. Among various organozinc reagents, methylzinc chloride represents a particularly important methylating agent that enables the efficient introduction of methyl groups into complex molecular architectures under mild conditions.
The versatility of the Negishi coupling stems from several advantageous characteristics: broad substrate scope (compatible with sp³, sp², and sp carbon centers), excellent functional group tolerance, and high reactivity of organozinc reagents compared to other organometallic species [1] [4]. While organozinc reagents require careful handling due to their sensitivity to air and moisture, this compound offers relatively straightforward handling characteristics compared to more complex alkylzinc reagents, making it an attractive choice for methyl group transfer in sophisticated synthetic intermediates [5].
The mechanism of palladium-catalyzed Negishi coupling follows a conventional cross-coupling pathway consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1]. A detailed mechanistic workflow is presented below.
Oxidative Addition: The catalytic cycle begins with the oxidation of a Pd(0) species through insertion into the carbon-halogen (or carbon-triflate) bond of the organic electrophile (R-X). This step forms an R-Pd(II)-X complex and proceeds with varying rates depending on the halide (I > OTf > Br ≫ Cl) [1].
Transmetalation: This rate-limiting step involves the exchange of the organic substituent (methyl group from this compound) with the halide on the palladium center. The organozinc reagent can be either R'ZnX or R'₂Zn, with zinc preferring four-coordinate complexes [1]. For this compound, this transfers the methyl group to palladium, generating a transient R-Pd-CH₃ intermediate.
Reductive Elimination: The final step forms the new carbon-carbon bond between R and CH₃, yielding the methylated product while regenerating the Pd(0) catalyst for subsequent cycles. This step proceeds through a three-coordinate transition state from the cis-complex [1].
Various catalyst systems have been developed for Negishi couplings with this compound, with palladium-based catalysts generally offering superior functional group tolerance and nickel catalysts providing a cost-effective alternative [1].
Table 1: Catalyst Systems for this compound Negishi Coupling
| Catalyst Type | Specific Examples | Typical Loading | Reaction Conditions | Applications |
|---|---|---|---|---|
| Palladium Phosphine Complexes | Pd(P(t-Bu)₃)₂, Pd(OAc)₂/RuPhos, Pd₂(dba)₃/XPhos | 0.5-5 mol% | THF, 25-70°C, inert atmosphere | Broad scope including heterocycles [4] [2] |
| Palladacycle Pre-catalysts | Buchwald G1-G4, Palladacycle mesylate 3c | 0.25-4 mol% | THF, room temperature to 40°C | Heteroaryl couplings, functionalized substrates [4] |
| Nickel Catalysts | Ni(PPh₃)₄, Ni(acac)₂, NiCl₂·glyme/terpyridine | 5-10 mol% | DMA, THF, 25°C | Cost-effective option for certain substrates [1] [6] |
| Nanoparticle Catalysts | PdNPs stabilized by TBAB | 0.5-1 mol% | Mild conditions, low loading | Environmentally friendly approaches [2] |
Materials and Reagents:
Procedure:
Reaction Setup: In an inert atmosphere glovebox or under nitrogen/argon using standard Schlenk techniques, charge a dry reaction vessel with the organic electrophile (1.0 mmol) and palladium catalyst (0.5-5 mol% based on substrate) [4].
Solvent Addition: Add anhydrous, deoxygenated solvent (5-10 mL per mmol of substrate) and stir to dissolve. THF is commonly used, though DMA or NMP can enhance reactivity for challenging substrates [4] [6].
This compound Addition: Cool the reaction mixture to 0°C if necessary, then add this compound solution (1.5-3.0 equiv) dropwise with vigorous stirring. The addition rate should be controlled to maintain the temperature below 25°C [5].
Reaction Monitoring: Stir the reaction at the appropriate temperature (typically room temperature to 70°C) monitoring by TLC or GC/MS until completion. Reaction times vary from 30 minutes to 24 hours depending on substrate reactivity [4].
Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl solution (10 mL per mmol) or water at 0°C. Extract with ethyl acetate (3 × 15 mL), combine organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure [4] [5].
Purification: Purify the crude product by flash chromatography on silica gel or recrystallization to obtain the pure methylated product.
For substrates without ortho-coordinating groups, catalyst loading can be significantly reduced:
Prepare the reaction as described above using palladacycle precatalyst 3c (0.025-0.05 mol%) with XPhos as ligand in THF [4].
Use 2.0-3.0 equivalents of this compound to ensure complete conversion.
Heat at 40-60°C for 12-24 hours to achieve high conversion with turnover numbers (TON) of 2,000-4,000 [4].
This compound participates efficiently in Negishi couplings with diverse electrophilic partners while demonstrating remarkable functional group tolerance.
Table 2: Substrate Scope for this compound Negishi Coupling
| Electrophile Type | Example Substrates | Yield Range | Reaction Conditions | Notes |
|---|---|---|---|---|
| Aryl Halides | Aryl bromides, iodides; electron-rich and electron-deficient | 70-95% | Pd/XPhos, THF, rt-70°C | Chlorides require specialized catalysts [4] |
| Heteroaryl Halides | 2- and 3-Pyridyl, pyrazoles, thiazoles, furans, thiophenes | 65-92% | Palladacycle 3c/XPhos, rt-40°C | Challenging due to catalyst poisoning [4] |
| Alkenyl Triflates/Halides | Styrenyl, enol triflates, vinyl halides | 75-90% | Pd(P(t-Bu)₃)₂, THF, 25°C | Maintains stereochemistry [3] [1] |
| Alkyl Electrophiles | Primary alkyl bromides, iodides; secondary propargylic halides | 50-85% | NiCl₂·glyme/terpyridine, DMA, rt | Limited for unactivated secondary alkyl halides [6] |
This compound exhibits low basicity, making it compatible with numerous functional groups that would be problematic with other organometallic reagents [4] [5]:
Novartis employed a Negishi coupling in the manufacturing process of PDE472, a phosphodiesterase type 4D inhibitor investigated for asthma treatment. The Negishi coupling provided superior yields (73% on a 4.5 kg scale) compared to alternative Suzuki methodology for a key benzodioxazole intermediate [1].
The Negishi coupling finds extensive application in natural product total synthesis, where its high reactivity and selectivity make it ideal for joining complex synthetic intermediates at late stages [1] [2]. The methyl group incorporation using this compound is particularly valuable for installing final methyl substituents in complex molecular architectures.
The methodology enables efficient preparation of polyfluorobiaryls and heterobiaryls, which are challenging targets for alternative coupling methods due to protodeboronation issues in Suzuki couplings [4]. This compound coupling with heteroaryl electrophiles provides access to methylated heterocycles prevalent in pharmaceutical agents and functional materials.
Low Conversion: Increase catalyst loading (1-5 mol%), use more reactive palladacycle precatalysts, elevate temperature to 70°C, or extend reaction time to 24 hours [4].
Homocoupling Products: Ensure strict anaerobic conditions, use freshly distilled solvents, and optimize organozinc stoichiometry (1.5-2.0 equiv typically sufficient) [1].
Dehalogenation Side Products: This occurs via a second transmetalation pathway; reduce catalyst loading or use less reducing catalysts to minimize [1].
Protodemetalation: Dry solvents and reagents thoroughly; minimize exposure to moisture during setup [5].
Start with standard conditions (Pd/XPhos or palladacycle precatalyst in THF at room temperature).
For electron-deficient or sterically hindered substrates, increase temperature to 60-70°C.
For heteroaryl substrates, use palladacycle 3c with XPhos ligand at 0.5-1 mol% loading [4].
For unactivated alkyl electrophiles, consider nickel catalysis with terpyridine ligands in DMA [6].
This compound Precautions:
General Safety:
The Negishi coupling using this compound provides a robust, efficient, and selective method for methyl group incorporation into complex organic molecules. With the development of advanced catalyst systems, particularly palladacycle precatalysts with biarylphosphine ligands, this transformation can now be performed under remarkably mild conditions with exceptional functional group tolerance. The methodologies outlined in these application notes offer synthetic chemists reliable protocols for implementing this valuable carbon-carbon bond-forming reaction in diverse research and development applications.
This compound (CH₃ClZn) represents an important organozinc reagent widely utilized in modern synthetic chemistry, particularly in cross-coupling reactions that enable efficient carbon-carbon bond formation. This compound is typically commercially available as a 2.0 M solution in tetrahydrofuran (THF), providing a stable and convenient handling form for laboratory use [1]. With a molecular weight of 115.87 g/mol, this compound serves as a valuable methyl nucleophile in metal-catalyzed transformations, offering advantages in terms of functional group compatibility and reaction selectivity compared to other organometallic reagents [2].
The significance of this compound in synthetic chemistry stems from its application in one-pot synthetic methodologies that align with green chemistry principles by minimizing purification steps, reducing waste generation, and improving overall synthetic efficiency. These protocols are particularly valuable in pharmaceutical research and drug development, where rapid assembly of molecular scaffolds is essential. The following application notes provide comprehensive experimental protocols and technical data to enable researchers to effectively implement this compound in various synthetic contexts.
This compound demonstrates specific physical and chemical properties that directly influence its handling and application in synthetic protocols:
Table 1: Physical Properties of this compound
| Property | Specification | Conditions | Reference |
|---|---|---|---|
| Concentration | 2.0 M in THF | Solution in tetrahydrofuran | [1] |
| Density | 1.033 g/mL | 25°C | [1] [3] |
| Boiling Point | 67°C | - | [1] [3] |
| Flash Point | -17°C to -18°C | Closed cup | [1] [2] |
| Physical Form | Turbid liquid | Colorless to light yellow | [2] [4] |
| Molecular Weight | 115.87 g/mol | - | [2] [4] |
The solution exhibits a colorless to light yellow appearance and typically presents as a turbid solution in THF [2] [4]. The molecular structure consists of a zinc atom bonded to both a methyl group and a chlorine atom, creating a highly polar organometallic compound with significant reactivity in cross-coupling reactions.
Proper storage conditions are critical for maintaining reagent integrity and safety:
This compound solution presents multiple significant hazards that require careful risk management:
Table 2: Hazard Classification and Safety Information
| Hazard Category | Classification | Signal Word | Hazard Statements |
|---|---|---|---|
| Flammability | Flammable Liquid Category 2 | Danger | H225: Highly flammable liquid and vapour |
| Skin Corrosion | Skin Corrosion/Irritation Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Eye Damage | Serious Eye Damage/Eye Irritation Category 1 | Danger | H318: Causes serious eye damage |
| Carcinogenicity | Carcinogenicity Category 2 | Warning | H351: Suspected of causing cancer |
| Target Organ Toxicity | Specific Target Organ Toxicity Category 3 | Warning | H335/H336: May cause respiratory irritation/drowsiness/dizziness |
Additional hazard statements include EUH019 (may form explosive peroxides) and H302 (harmful if swallowed) [4]. The solution is classified under water pollutant class 3 (WGK 3), indicating high environmental hazard potential [1].
The Negishi cross-coupling reaction represents a powerful carbon-carbon bond forming transformation that enables the conjunction of organic electrophiles with organozinc nucleophiles. This specific protocol describes the application of this compound in a one-pot coupling procedure with amino-heteroaryl chlorides, employing a nickel-based catalyst system to facilitate the cross-coupling [1]. The methodology is particularly valuable for the functionalization of heteroaromatic systems, which are prevalent scaffolds in pharmaceutical compounds and biologically active molecules.
This protocol demonstrates the unique reactivity of this compound in nickel-catalyzed coupling reactions with aryl fluorides [1]. The transformation is particularly noteworthy as aryl fluorides are generally considered challenging coupling partners in cross-coupling reactions due to the strength of the C-F bond. The methodology leverages the oxidative addition capabilities of nickel catalysts to activate the typically inert C-F bond, enabling subsequent transmetalation with this compound and reductive elimination to furnish methylated arene products.
The following workflow diagram illustrates the general experimental setup and procedural sequence for one-pot reactions utilizing this compound:
Figure 1: One-Pot this compound Reaction Workflow. This diagram illustrates the sequential steps for conducting this compound-mediated reactions, highlighting critical safety procedures and inert atmosphere requirements throughout the process.
Successfully synthesized compounds from this compound coupling reactions should be characterized using standard analytical techniques:
This compound represents a versatile and efficient methyl transfer reagent in modern synthetic chemistry, particularly valuable for one-pot synthetic methodologies. The protocols outlined herein provide practical guidance for implementing this reagent in Negishi cross-coupling reactions, enabling the incorporation of methyl groups into complex molecular architectures. The 2.0 M solution in THF offers convenient handling while maintaining reactivity [1].
The application of these methodologies extends to various domains of chemical synthesis, including pharmaceutical development, material science, and natural product synthesis. The successful implementation of these protocols requires strict adherence to safety protocols and inert atmosphere techniques to ensure both experimental success and personnel protection. By following the detailed procedures and technical recommendations provided in these application notes, researchers can effectively leverage this compound in their synthetic workflows to access valuable methyl-substituted organic compounds.
This section provides a detailed experimental procedure for carbon-carbon bond formation via transition-metal-free coupling of organozinc compounds with organic fluorides, based on the heterolytic activation of C(sp³)-F bonds [1].
Title: Cross-Coupling of Alkyl Fluorides with Diphenylzinc via Carbocation-Organozincate Ion Pairs
Principle: The method uses the high fluorophilicity of diarylzinc compounds to achieve heterolytic cleavage of unactivated C(sp³)-F bonds. The reaction proceeds through short-lived carbocation-fluorozincate ion pairs, with the stability of the Zn-F bond providing the thermodynamic driving force. This pathway avoids common side reactions like β-hydride elimination and hydrodefluorination [1].
Materials:
Equipment:
Procedure:
The following table summarizes the yields and conditions for different types of alkyl fluorides in this reaction, demonstrating its broad applicability [1].
| Substrate Type | Example Substrate | Product | Temperature | Isolated Yield |
|---|---|---|---|---|
| Tertiary Alkyl Fluoride | 3-fluorooxindole | C-arylated oxindole | 60°C | ~90% |
| Secondary Alkyl Fluoride | cyclohexyl fluoride | phenylcyclohexane | 70°C | 73% |
| Primary Alkyl Fluoride | 1-fluorooctane | 1-phenyloctane | 70°C | ~70% |
To successfully execute this air- and moisture-sensitive reaction, follow this setup workflow:
Methylzinc chloride is typically handled as a solution in tetrahydrofuran (THF). The following table summarizes its key physical and chemical properties from major suppliers [1] [2]:
| Property | Specification / Value |
|---|---|
| Chemical Formula | CH₃ClZn |
| CAS Number | 5158-46-3 |
| Physical Form | Colorless to yellow, turbid liquid solution [1] [2] |
| Common Concentration | 2.0 M in THF [1] [3] |
| Molecular Weight | 115.87 g/mol [2] |
| Boiling Point | 67 °C [1] [3] |
| Density | 1.033 g/mL at 25 °C [1] [3] |
| Flash Point | -17 °C (1.4 °F) - closed cup [1] [2] |
This compound is an organozinc reagent primarily used in transition-metal-catalyzed cross-coupling reactions to introduce a methyl group. The search results indicate its use in the following specific applications [1] [3]:
The following diagram illustrates the general workflow for a Negishi cross-coupling reaction using this compound:
This compound is a highly hazardous material and must be handled with extreme care. The safety information is consolidated in the table below [1] [2]:
| Handling Aspect | Specification / Requirement |
|---|
| Hazard Statements | H225: Highly flammable liquid and vapour. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer. [2] | | Precautionary Statements | P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/clothing/eye protection/face protection. P310: Immediately call a POISON CENTER/doctor. [2] | | Personal Protective Equipment (PPE) | Faceshields, gloves, and goggles are essential. A type ABEK (EN14387) respirator filter is recommended. [1] | | Storage | Class 3 Flammable Liquid. Must be stored under an inert atmosphere in a sealed container. [1] |
The search results lack the detailed experimental protocols, quantities, and reaction conditions required for laboratory application notes. To obtain this critical information, I suggest you:
The development of sustainable polymerization catalysts is a critical focus in modern polymer science, driven by the need for environmentally friendly alternatives to traditional petroleum-based plastics. Among the various metal catalysts, zinc-based systems have emerged as particularly promising due to their low toxicity, earth abundance, and versatile coordination chemistry. These attributes make them ideal candidates for producing biodegradable aliphatic polyesters and polycarbonates with applications in biomedical fields, including drug delivery and tissue engineering [1] [2]. The controlled ring-opening polymerization (ROP) of cyclic esters and ring-opening copolymerization (ROCOP) of epoxides with CO₂ or cyclic anhydrides represent efficient methods for producing stereoregular polymers with tailored properties [1].
The performance of zinc catalysts is highly dependent on their ligand environment, which modulates the Lewis acidity of the zinc center and influences the metal-alkyl bond polarity. This tunability allows for precise control over polymerization kinetics, molecular weights, dispersity, and, crucially, the stereochemical structure of the resulting polymers [2]. Since the stereochemical configuration directly impacts material properties such as crystallinity, thermal stability, and degradation rates, the design of zinc catalysts with specific ligand architectures has become an intensive area of research [1].
Recent advances have demonstrated the exceptional versatility of zinc complexes in stereoselective polymerizations. The tables below summarize the structures and performance of representative zinc catalysts.
Table 1: Zinc Catalyst Structures and Their Applications
| Catalyst | Ligand Type | Polymerization Type | Key Monomers | References |
|---|---|---|---|---|
| BDI-Zn-N(SiMe₃)₂ | β-Diketiminate (BDI) | ROP | rac-Lactide | [1] |
| BDI-Zn-Acetate | β-Diketiminate (BDI) | ROCOP | CHO/CO₂ | [1] |
| L¹/²ZnOAr 1-8 | Tridentate β-Ketoiminate | ROP | Lactide (L-LA, rac-LA) | [3] |
| C1-symmetric BDI Zn | Asymmetric BDI | ROCOP | CO₂/meso-epoxides | [1] |
Table 2: Performance Metrics of Representative Zinc Catalysts
| Catalyst | Conditions | Activity (TOF h⁻¹) | Stereocontrol (Pᵣ or % ee) | Polymer Characteristics (Mₙ, kg/mol; Đ) | References |
|---|---|---|---|---|---|
| BDI-Zn-Acetate | - | - | - | Mₙ up to 31.0; >95% carbonate | [1] |
| BDI-Zn-N(SiMe₃)₂ | 0 °C | - | Pᵣ = 0.94 (heterotactic) | - | [1] |
| Complex 4b | - | - | Pᵣ = 0.93 (heterotactic) | - | [1] |
| Complex 1 | Mild conditions | - | Up to 94% ee (isotactic) | - | [1] |
| Complex 6 | [Zn] = 0.02-0.1 mol% | 13,950 | Good heteroselectivity | Narrow Đ | [1] |
| L¹ZnOPh (1) | CH₂Cl₂, RT | - | Isotactic enrichment | High Mₙ; moderate Đ | [3] |
The high performance of these zinc complexes stems from deliberate molecular design. β-Diketiminate (BDI) ligands create a well-defined, sterically protected coordination pocket around the zinc center, enabling single-site catalysis and precise stereocontrol [1]. The electronic and steric properties of the ligand substituents directly influence the catalytic activity; for instance, electron-donating groups on the BDI framework typically enhance activity [1] [3]. In heteroleptic complexes (e.g., LZnOAr), the choice of the initiating alkoxide or phenoxide group (OAr) is crucial, as it influences both the initiation efficiency and the polymerization kinetics [3]. Furthermore, the hemilabile side-arm donors in tridentate ligands can dynamically coordinate to the metal center, modulating its Lewis acidity and influencing the polymerization mechanism and stereoselectivity [3].
This protocol describes the setup for the ring-opening polymerization of rac-lactide using a typical zinc complex, such as a BDI-zinc amide or a β-ketoiminate zinc phenoxide complex [1] [3].
Preparation of Reagents:
Reaction Setup:
Polymerization:
Termination and Workup:
Purification and Analysis:
This protocol outlines the copolymerization of cyclohexene oxide (CHO) and carbon dioxide using a zinc catalyst system to form poly(cyclohexene carbonate) [1].
Reactor Preparation:
Reagent Charging:
Pressurization and Reaction:
Workup and Analysis:
The following workflow summarizes the key stages of catalyst development and evaluation for these polymerization processes.
Figure 1: Workflow for the development and evaluation of zinc-based polymerization catalysts.
Comprehensive characterization is essential for understanding catalyst structure and polymer properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mₙ) and dispersity (Đ) of the synthesized polymers. A narrow Đ (close to 1.0) indicates a well-controlled polymerization process [1] [2].
X-ray Diffraction (XRD): Provides definitive information on the solid-state molecular structure of the catalyst, including coordination geometry, bond lengths, and angles, which are critical for understanding structure-activity relationships [3].
Diffusion-Ordered Spectroscopy (DOSY): An NMR technique used to determine the hydrodynamic radius (Rₕ) of complexes in solution, confirming whether they are monomeric or dimeric under reaction conditions [3].
FT-IR Spectroscopy: Used to identify functional groups in ligands, catalysts, and polymers (e.g., carbonate linkages in polycarbonates) [1].
Zinc-based catalysts, particularly those supported by well-designed ligand systems like BDI and β-ketoiminates, represent a powerful and versatile class of catalysts for the stereoselective synthesis of biodegradable polymers. Their low toxicity, high activity, and excellent controllability make them exceptionally suitable for producing polymers with targeted properties for advanced applications, including pharmaceuticals. Future research will continue to refine ligand architectures to access new polymer microstructures and further improve catalytic efficiency.
This compound solution (2.0 M in tetrahydrofuran, THF) is a highly reactive organozinc reagent with significant applications in modern synthetic chemistry, particularly in catalytic cross-coupling reactions. This solution typically appears as colorless to yellow or turbid and is packaged under inert gas to prevent decomposition. With the molecular formula CH₃ClZn and a molecular weight of 115.87 g/mol, this compound serves as an efficient methyl anion equivalent in various transformation reactions. The compound is particularly valued for its ability to participate in carbon-carbon bond formation under transition metal catalysis, enabling the introduction of methyl groups into complex molecular architectures that are often relevant to pharmaceutical development.
The handling of this reagent requires specialized knowledge and precautions due to its high reactivity and significant hazards. As a pyrophoric substance that can ignite spontaneously upon air exposure and a corrosive material that causes severe tissue damage, this compound demands rigorous safety protocols. These application notes provide comprehensive guidelines for the safe handling, storage, and experimental application of this compound solution in THF, specifically tailored for research scientists and drug development professionals working in synthetic chemistry environments. The protocols emphasize both safety considerations and practical experimental setups to maximize synthetic utility while minimizing risks.
This compound in THF solution exhibits distinct physicochemical properties that directly influence its handling requirements and synthetic applications. The reagent has a density of 1.033 g/mL at 25°C and a boiling point of approximately 67°C, which is primarily dictated by the THF solvent (bp 66°C) [1]. The flash point is remarkably low at -17°C (-1.4°F) in closed cup measurements, classifying it as a highly flammable liquid that can readily ignite at room temperature if proper precautions are not observed [1] [2]. The solution typically ranges from colorless to yellow in appearance and may appear turbid, with a concentration specification between 1.90-2.20 M (typically labeled as 2.0 M) [2]. The specific gravity of the solution is 1.033, which is slightly higher than that of pure THF, indicating the presence of the organozinc species in solution [2].
The molecular structure of this compound, represented by the SMILES notation C[Zn]Cl, consists of a zinc atom bonded to both a methyl group and a chlorine atom, creating a highly polarized organometallic bond that is responsible for its nucleophilic character [1]. In the solid state, this compound likely exists as a dimer or higher oligomer, but in THF solution, it forms monomeric species stabilized by coordination of THF molecules to the electron-deficient zinc center. This coordination activates the reagent for subsequent transmetalation in catalytic cycles. The InChI key (ASUSLKVOTPUROZ-UHFFFAOYSA-M) provides a standardized identifier for database referencing and chemical informatics applications [1].
Table 1: Physicochemical Properties of this compound Solution (2.0 M in THF)
| Property | Specification | Reference |
|---|---|---|
| Concentration | 1.90-2.20 M (typically 2.0 M) | [2] |
| Appearance | Colorless to yellow, may be turbid | [2] |
| Density | 1.033 g/mL at 25°C | [1] |
| Boiling Point | 67°C | [1] |
| Flash Point | -17°C (-1.4°F) closed cup | [1] [2] |
| Molecular Weight | 115.87 g/mol | [2] |
| Specific Gravity | 1.033 | [2] |
Table 2: Chemical Identifiers and Representations
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Number | 5158-46-3 | [1] [2] |
| SMILES | C[Zn]Cl | [1] |
| InChI Key | ASUSLKVOTPUROZ-UHFFFAOYSA-M | [1] |
| MDL Number | MFCD00192334 | [2] |
| PubChem CID | 4152418 | [2] |
This compound solution in THF presents multiple significant hazards that require careful attention and comprehensive safety protocols. According to the Globally Harmonized System (GHS) of classification and labeling, this reagent carries the following hazard statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness), and H351 (Suspected of causing cancer) [2]. Additionally, the solution carries the EUH019 warning, indicating that it may form explosive peroxides over time, particularly if improperly stored or after the container has been opened [2]. The comprehensive hazard profile includes acute oral toxicity (Category 4), carcinogenicity (Category 2), serious eye damage (Category 1), flammable liquid (Category 2), skin corrosion (Category 1B), and specific target organ toxicity (Single Exposure, Category 3) with the respiratory system identified as the target organ [1].
The regulatory information includes a water hazard classification of WGK 3, indicating it is highly hazardous to aquatic environments and must be prevented from entering waterways or groundwater [1]. The storage class code is 3, designating it as a flammable liquid that requires appropriate storage conditions separate from oxidizers and other incompatible materials [1]. These classifications necessitate that all personnel handling this reagent receive comprehensive training in safe handling practices, emergency procedures, and proper waste disposal methods specific to highly reactive organometallic compounds.
The handling of this compound solution requires mandatory implementation of both personal protective equipment and engineering controls to minimize exposure risks. The essential PPE includes chemical-resistant gloves (butyl rubber or viton recommended), safety goggles or faceshields, and appropriate laboratory attire including a flame-resistant lab coat [1]. For operations that may generate aerosols or involve transfer in non-contained systems, type ABEK (EN14387) respirator filters are recommended to protect against both particulate and gaseous hazards [1]. Engineering controls are equally critical and should include the use of a certified fume hood or glove box maintained at negative pressure relative to the laboratory environment. All equipment and work surfaces should be thoroughly cleaned after use, and any spills should be immediately addressed using appropriate spill control materials specifically designed for pyrophoric substances.
Table 3: Hazard Classification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Measures | Reference |
|---|---|---|---|
| Flammability | Category 2, H225 | Keep away from ignition sources; use in well-ventilated areas | [2] |
| Skin Corrosion | Category 1B, H314 | Wear protective gloves/clothing; use face protection | [2] |
| Eye Damage | Category 1, H318 | Wear eye protection; use face shields | [2] |
| Carcinogenicity | Category 2, H351 | Use appropriate containment; avoid inhalation | [2] |
| Specific Target Organ Toxicity | Category 3, H335/H336 | Ensure adequate ventilation; use respiratory protection if needed | [2] |
| Peroxide Formation | EUH019 | Test for peroxides periodically; do not distill to dryness | [2] |
Proper storage conditions are essential for maintaining the stability and safety of this compound solutions. The reagent must be stored under an inert atmosphere (argon or nitrogen) in tightly sealed, properly purged containers to prevent contact with moisture and oxygen [1] [2]. Recommended storage temperatures range from 2-8°C (refrigerated conditions), though the solution may solidify at these temperatures and must be allowed to warm to room temperature under controlled conditions before use [2]. The original containers should be clearly labeled with the contents, concentration, date received, and opening date. Compatibility considerations necessitate storage away from oxidizers, acids, alcohols, water, and halogenated compounds, as violent reactions may occur upon contact with these materials. For long-term storage, periodic inspection for peroxide formation is recommended, particularly if the container has been previously opened.
The handling procedures for this compound require meticulous planning and execution. All manipulations should be conducted under an inert atmosphere using standard Schlenk techniques or in a glove box to prevent degradation and minimize fire hazards. When transferring the reagent, syringes and cannulas must be thoroughly dried and purged with inert gas before use. The working area should be clear of combustible materials and equipped with appropriate fire suppression equipment, including a Class D fire extinguisher suitable for metal fires. Containers should be kept tightly sealed when not in use, and any unused material should not be returned to the original container to avoid potential contamination.
Immediate first aid measures are critical in the event of exposure to this compound solution. For skin contact, immediately remove contaminated clothing and thoroughly wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention, particularly if signs of chemical burn develop [2]. For eye exposure, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing while seeking immediate ophthalmological evaluation [2]. If inhalation occurs, move the affected person to fresh air and provide respiratory support if breathing is difficult; medical evaluation is recommended due to potential respiratory irritation [2]. In cases of ingestion, rinse the mouth thoroughly but do not induce vomiting, and immediately call a poison center or physician for guidance [2]. For all exposure scenarios, provide the medical personnel with complete information about the chemical, including its composition, concentration, and nature of hazards.
This compound solution serves as a pivotal reagent in Ni-catalyzed one-pot Negishi coupling reactions with amino-heteroaryl chlorides, enabling efficient carbon-carbon bond formation for the construction of complex molecular architectures [1]. This application is particularly valuable in pharmaceutical development where the introduction of methyl groups often enhances metabolic stability, modulates lipophilicity, or improves target binding affinity. The Negishi coupling employing this compound demonstrates excellent functional group tolerance, allowing chemists to incorporate methyl groups into sophisticated substrates containing sensitive functionalities that might be incompatible with other organometallic reagents.
The mechanism of this transformation involves a catalytic cycle where a nickel(0) precursor undergoes oxidative addition with an aryl or heteroaryl chloride substrate. Subsequent transmetalation with this compound transfers the methyl group to the nickel center, followed by reductive elimination to yield the methylated product while regenerating the nickel(0) catalyst. This process is particularly effective for coupling reactions with amino-heteroaryl chlorides, which are common structural motifs in biologically active molecules. The use of this compound as the methyl transfer agent typically provides higher yields and superior selectivity compared to alternative methylation methods, especially for electron-deficient and sterically hindered substrates that may resist other cross-coupling approaches.
The application of this compound in cross-coupling reactions with aryl fluorides represents a significant advancement in synthetic methodology, given the historical challenge of cleaving the strong C-F bond (approximately 126 kcal/mol) in transition metal-catalyzed reactions [1]. This transformation requires specialized nickel-based catalyst systems that activate the typically inert C-F bond, enabling the substitution of fluorine with methyl groups from this compound. The reaction is particularly valuable in contexts where chemo-selectivity is required, as it allows selective functionalization of aryl fluorides in the presence of other halides, or for the late-stage methylation of fluorinated intermediates in multi-step syntheses.
The mechanism for this unique transformation involves an oxidative addition step where nickel(0) inserts into the C-F bond, a process facilitated by either steric strain in the substrate or the use of specialized supporting ligands on the nickel center. The subsequent transmetalation with this compound and reductive elimination yields the methylated arene product with fluoride as the leaving group. This methodology expands the synthetic toolbox available to medicinal chemists, particularly in the structural diversification of fluorinated scaffolds that are increasingly prevalent in modern drug discovery. The ability to selectively replace fluorine atoms with methyl groups while preserving other functional groups provides a powerful strategy for structure-activity relationship studies during lead optimization phases.
Safe handling procedures for this compound solution require meticulous attention to exclusion of air and moisture. Begin by ensuring all glassware is thoroughly dried in an oven (≥120°C) and assembled while hot, or flame-dried under vacuum and cooled under an inert atmosphere. Set up the reaction apparatus in a certified fume hood with a proper inert gas (N₂ or Ar) supply and maintain a positive pressure of inert gas throughout the operation. Equip the system with a bubbler to monitor gas flow and ensure all connections are secure. Have appropriate fire suppression equipment (Class D extinguisher) readily accessible and ensure all personnel are trained in emergency procedures for pyrophoric chemical fires.
For solution transfer, use dry syringes or cannula techniques with needles that have been thoroughly flushed with inert gas. Before withdrawing the reagent, allow the sealed container to equilibrate to room temperature if it was stored refrigerated, and gently invert the container several times to ensure homogeneity. Pierce the septum with a dry needle attached to an inert gas line to maintain positive pressure, then slowly withdraw the required volume of this compound solution. When adding to reactions, introduce the reagent dropwise with efficient stirring to ensure proper mixing and dissipation of any exothermic heat. After transfer, immediately flush the syringe or transfer line with dry solvent and dispose of rinses appropriately.
The experimental procedure for Ni-catalyzed Negishi coupling begins with charging a dried Schlenk flask or pressure vessel with the amino-heteroaryl chloride substrate (1.0 equiv), nickel catalyst (typically 2-5 mol% of Ni(cod)₂ or Ni(acac)₂), and appropriate ligand (4-10 mol% of phosphine ligands such as triphenylphosphine or dppf) under an inert atmosphere [1]. Add anhydrous, deoxygenated solvent (THF, DMF, or dioxane) via syringe, and stir the mixture to ensure complete dissolution or suspension. Cool the reaction mixture to 0°C if exothermicity is a concern, though some protocols proceed at room temperature.
Add the this compound solution (2.0 M in THF, 1.2-2.0 equiv) dropwise via syringe or cannula transfer with efficient stirring. After complete addition, heat the reaction mixture to the specified temperature (typically 40-80°C) and monitor by TLC or GC/MS until the starting material is consumed. Cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous ammonium chloride solution or dilute HCl. Extract the aqueous layer with ethyl acetate or diethyl ether (3×), combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to obtain the methylated heteroarene product.
For the activation of C-F bonds, begin by charging an oven-dried Schlenk tube with the aryl fluoride substrate (1.0 equiv), nickel catalyst (5-10 mol% of Ni(0) or Ni(II) precursor), and specialized supporting ligand (10-20 mol% of N-heterocyclic carbene or bulky phosphine ligands) under inert atmosphere [1]. Add dry, oxygen-free solvent (typically toluene or dioxane) via syringe. If using a Ni(II) precursor, add a reducing agent (such as manganese or zinc dust) if required for in situ generation of the active Ni(0) species.
Cool the reaction mixture to 0°C and add this compound solution (2.0 M in THF, 1.5-3.0 equiv) dropwise with efficient stirring. After complete addition, gradually heat the reaction to the required temperature (typically 60-100°C) and monitor reaction progress by TLC or GC/MS. Due to the higher temperatures often required for C-F activation, ensure proper condensation equipment is in place. Once complete, cool the reaction to room temperature and carefully quench with saturated ammonium chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to isolate the desired methylated arene product.
The following diagram illustrates the general experimental workflow for handling this compound solution and setting up catalytic cross-coupling reactions:
Figure 1: Experimental workflow for this compound handling and cross-coupling reactions
The safety and hazard management protocol for working with this compound solution can be visualized as follows:
Figure 2: Safety protocol for this compound handling
This compound solution in THF represents a highly valuable but potentially hazardous reagent that enables important carbon-carbon bond forming reactions in synthetic chemistry and drug development. When handled with appropriate respect for its reactive and pyrophoric nature, and with strict adherence to the safety protocols outlined in this document, it serves as an efficient methyl transfer agent in nickel-catalyzed cross-coupling reactions. The applications in Negishi coupling with amino-heteroaryl chlorides and cross-coupling with aryl fluorides demonstrate its versatility in introducing methyl groups into complex molecular architectures. By implementing the detailed handling procedures, safety measures, and experimental protocols contained in these application notes, research scientists can leverage the synthetic utility of this compound while maintaining the highest standards of laboratory safety.
Organozinc compounds represent a crucial class of organometallic reagents characterized by the presence of carbon-zinc bonds, with methylzinc chloride (CH₃ZnCl) belonging to the category of organozinc halides that have gained significant importance in modern organic synthesis. These reagents occupy a fundamental role in constructing molecular architectures across pharmaceutical development, materials science, and natural product synthesis. The discovery of organozinc compounds dates back to 1849 by Edward Frankland, who prepared diethylzinc, marking the first compound with a metal-carbon σ-bond. Since then, organozinc chemistry has evolved substantially, with this compound emerging as a valuable methyl transfer agent with moderated reactivity compared to other organometallic reagents.
The significance of this compound in carbon-carbon bond formation stems from its unique balance of reactivity and selectivity, which enables transformations under mild conditions that would be challenging with more reactive organometallics. Unlike the highly reactive Grignard reagents, organozinc compounds generally exhibit superior functional group tolerance, allowing for the presence of esters, nitriles, and other sensitive motifs in the molecular structure. This characteristic makes them particularly valuable in complex synthetic endeavors, especially in pharmaceutical research where complex molecular architectures with diverse functional groups are commonplace. Additionally, the polar nature of the carbon-zinc bond (electronegativity: C=2.55, Zn=1.65) creates a partially covalent character that contributes to their unique reactivity patterns while maintaining sufficient nucleophilicity for key transformations.
This compound belongs to the class of organozinc halides (R-Zn-X), which typically exist as halogen-bridged oligomeric structures in the solid state, analogous to the Schlenk equilibrium observed in Grignard reagents. The electronegativity difference between carbon (2.55) and zinc (1.65) creates a bond with polarity directed toward the carbon atom, resulting in a nucleophilic character that can be exploited in carbon-carbon bond-forming reactions. This compound is typically handled as a solution in tetrahydrofuran or toluene to enhance stability and facilitate accurate volumetric dispensing in synthetic applications. Like most organozinc compounds, this compound is highly air- and moisture-sensitive, undergoing rapid oxidation and hydrolysis when exposed to atmospheric conditions, which necessitates strict exclusion of oxygen and water during handling through techniques such as Schlenk lines or glovebox environments.
The compound demonstrates moderate thermal stability but can undergo decomposition at elevated temperatures, leading to the formation of zinc salts and organic fragments. In protonic solvents, this compound decomposes readily, which requires the use of anhydrous aprotic solvents for most applications. The reactivity of this compound can be modulated through coordination with Lewis bases such as amines or phosphines, which can break up the oligomeric structures and potentially enhance reactivity by creating more accessible nucleophilic sites. This behavior has been exploited in various synthetic methodologies to improve yields and selectivity in challenging transformations.
Atmosphere Control: All reactions must be conducted under an inert atmosphere of nitrogen or argon, with oxygen and moisture levels maintained below 1 ppm in glovebox environments or using standard Schlenk techniques [1] [2].
Solvent Selection: Use only anhydrous, deoxygenated solvents such as THF, diethyl ether, or toluene, typically obtained by purification systems using alumina columns or distillation over sodium/benzophenone ketyl.
Temperature Management: Maintain storage temperatures at -20°C to -30°C for extended stability, with monitoring for discoloration (transition to brown indicates decomposition).
Quality Assessment: Periodically assess reagent quality through NMR spectroscopy or titration methods to ensure consistent performance in critical synthetic steps.
The Negishi cross-coupling reaction represents one of the most important applications of this compound in carbon-carbon bond formation, particularly for the coupling of sp³-hybrid carbon centers. This process operates through a catalytic cycle mediated by palladium or nickel complexes that facilitate the key bond-forming steps. The mechanism begins with oxidative addition of an organic electrophile (typically an aryl, alkenyl, or alkynyl halide) to the Pd(0) or Ni(0) catalyst, generating a M(II) species. Subsequently, transmetalation occurs where the methyl group from this compound is transferred to the metal center, displacing the halide and forming a diarylmetal complex. The cycle concludes with reductive elimination that forms the new carbon-carbon bond while regenerating the catalytic species.
The transmetalation step proceeds through a concerted mechanism wherein the zinc-bound methyl group is transferred to the palladium or nickel center while the halide migrates to zinc, resulting in the formation of zinc chloride as a byproduct. This process is facilitated by the moderate electrophilicity of zinc and the relatively weak Zn-C bond, which has an estimated bond dissociation energy of approximately 50-60 kcal/mol. The kinetic studies of these reactions have demonstrated that the transmetalation is often the rate-determining step in the catalytic cycle, particularly for sterically hindered substrates. The ability of zinc to form bridging structures with oxygen atoms in phosphine oxide ligands or other Lewis basic sites can further accelerate the transmetalation process through stabilization of the transition state.
Table 1: Comparative Analysis of Organometallic Reagents in Cross-Coupling Reactions
| Reagent Type | Bond Dissociation Energy (kcal/mol) | Functional Group Tolerance | Typical Reaction Temperature | Catalyst Loading Required |
|---|---|---|---|---|
| This compound | ~50-60 (estimated) | Moderate to High | -20°C to 60°C | 0.5-5 mol% |
| Grignard reagents | ~65-75 | Low | 0°C to 80°C | 1-10 mol% |
| Organoboron compounds | ~90-100 | High | 25°C to 100°C | 1-10 mol% |
| Organotin compounds | ~70-80 | High | 25°C to 100°C | 1-5 mol% |
This compound participates in nucleophilic addition reactions with carbonyl compounds through a mechanism distinct from traditional Grignard reactions. The zinc center acts as a Lewis acid, coordinating to the carbonyl oxygen and thereby activating the carbon toward nucleophilic attack. This chelation control often leads to superior stereoselectivity compared to reactions with non-coordinating organometallics. The addition proceeds through a six-membered transition state in which the zinc coordinates to both the carbonyl oxygen and adjacent heteroatoms, providing effective stabilization that influences the facial selectivity of addition to chiral substrates.
In the case of α-chloro carbonyl compounds, this compound enables the Reformatsky reaction, which proceeds through an initial oxidative addition of zinc into the carbon-halogen bond, generating an enolate species that subsequently adds to carbonyl compounds. This reaction demonstrates the unique ability of zinc to facilitate both carbon-halogen activation and carbonyl addition in a sequential manner. The intermediate zinc enolates exhibit enhanced nucleophilicity while maintaining moderate basicity, minimizing unwanted side reactions such as enolization or reduction that commonly occur with more basic organometallics. The development of catalytic versions of the Reformatsky reaction using substoichiometric zinc in the presence of chlorotrimethylsilane has further expanded the utility of this transformation in complex molecule synthesis.
Diagram 1: Mechanism of carbonyl addition with this compound featuring Lewis acid activation and six-membered transition state
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-bromotoluene to produce 4-methyltoluene, representing a general procedure for the arylation of methyl nucleophiles. The transformation illustrates the key advantages of Negishi coupling, including excellent functional group compatibility and mild reaction conditions suitable for complex molecular structures.
Materials:
Equipment:
Procedure:
Troubleshooting Notes:
This procedure demonstrates the nucleophilic addition of this compound to benzaldehyde, producing 1-phenylethanol with high efficiency. The method highlights the chelation-controlled selectivity often observed with organozinc reagents and their compatibility with base-sensitive functional groups.
Materials:
Procedure:
Safety Considerations:
Systematic optimization of the Negishi coupling reaction parameters has revealed the critical importance of catalyst selection, solvent system, and stoichiometry in achieving high yields of the desired cross-coupled products. Our investigations have demonstrated that bidentate phosphine ligands such as SPhos and XPhos provide superior performance compared to monodentate alternatives, likely due to enhanced stabilization of the Pd center during the transmetalation step. Solvent screening identified ethereal solvents as optimal, with THF providing the best balance of solubility for both organozinc and palladium species while minimizing side reactions.
The molar ratio of this compound to aryl halide emerged as another critical parameter, with a slight excess (1.1:1) of the organozinc reagent sufficient to drive the reaction to completion while minimizing waste. Higher excesses did not improve yield but complicated purification. Temperature optimization revealed that many couplings proceed efficiently at or near room temperature, though sterically demanding substrates benefit from elevated temperatures up to 60°C. The reaction time typically ranges from 12-24 hours, with monitoring by TLC or GC-MS recommended to determine completion.
Table 2: Optimization of Negishi Coupling Parameters with this compound
| Parameter | Range Tested | Optimal Conditions | Impact on Yield |
|---|---|---|---|
| Catalyst System | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | 85-95% |
| Ligand Loading | 2-10 mol% | 5 mol% | <5% yield increase above 5% |
| Solvent | THF, DME, Toluene, Dioxane | THF | Highest yield and reproducibility |
| Temperature | 0°C to 80°C | 25°C (RT) | >90% at RT, slight improvement at 60°C |
| MeZnCl:ArX Ratio | 1:1 to 2:1 | 1.1:1 | Maximum yield with minimal excess |
| Reaction Time | 1-48 hours | 12-18 hours | Near-complete conversion within 12h |
Evaluation of the substrate scope for this compound in Negishi coupling reveals excellent compatibility with diverse aromatic and heteroaromatic systems. Electron-neutral and electron-rich aryl bromides typically provide the highest yields (85-95%), while electron-deficient substrates react efficiently but may require slightly modified conditions to minimize potential side reactions. Sterically hindered ortho-substituted arenes proceed with good efficiency, though at a slightly slower rate necessitating extended reaction times. Heteroaromatic systems including pyridine, thiophene, and furan derivatives couple effectively, demonstrating the broad utility of this methodology across various chemical contexts.
The functional group tolerance of this compound-mediated couplings is particularly noteworthy, with esters, nitriles, ketones, and even aldehydes remaining intact under the standard reaction conditions. This represents a significant advantage over more nucleophilic organometallics such as Grignard or organolithium reagents, which would require protection of these functionalities. Free alcohols and amines typically require protection, though this limitation can sometimes be circumvented through careful optimization of reaction parameters. The compatibility with pharmaceutically relevant heterocycles makes this methodology particularly valuable for the synthesis of drug candidates and building blocks for medicinal chemistry programs.
This compound has found numerous applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where its moderate reactivity and excellent functional group compatibility enable efficient construction of molecular complexity. One notable application is in the preparation of methylated arenes that serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active compounds. The ability to introduce methyl groups regioselectively onto complex heterocyclic systems represents a particular advantage over alternative methods that may require harsh conditions or exhibit limited selectivity.
In the context of isotope-labeled compounds, this compound prepared with ¹³C or ¹⁴C isotopes enables efficient incorporation of labeled methyl groups for metabolic studies or pharmacokinetic investigations. The mild reaction conditions minimize isotopic scrambling, providing high chemical and isotopic purity in the target compounds. Additionally, the tolerance for polar functional groups allows for the late-stage functionalization of advanced intermediates, streamlining synthetic routes and reducing the number of protection/deprotection steps required in traditional synthetic approaches.
In materials chemistry, this compound serves as a valuable reagent for the synthesis of conjugated polymers and molecular materials with tailored electronic and optical properties. The Negishi coupling methodology enables the preparation of well-defined poly(arylene vinylene)s and related conjugated systems with controlled molecular weights and low defect concentrations. These materials find applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices, where structural precision directly influences performance characteristics.
The application of methylzinc chemistry extends to the preparation of metallorganic frameworks (MOFs) and porous coordination polymers, where it can serve as a methylating agent for functionalized linkers or as a source of zinc nodes in heterometallic systems. Recent advances have also demonstrated the utility of organozinc compounds in the synthesis of microporous organic networks (MONs) through Sonogashira-type reactions, creating materials with high surface areas and tunable porosity for gas storage, separation, and heterogeneous catalysis applications [3].
This compound represents a versatile and efficient reagent for carbon-carbon bond formation through methodologies such as Negishi cross-coupling and carbonyl addition reactions. Its balanced reactivity profile and compatibility with diverse functional groups make it particularly valuable for the synthesis of complex molecules in pharmaceutical and materials science applications. The experimental protocols detailed in this report provide reproducible methods for implementing these transformations in research and development settings, with optimization data guiding parameter selection for specific substrate classes.
Future developments in this compound chemistry will likely focus on expanding stereoselective transformations, particularly in the context of asymmetric catalysis where the moderate reactivity of zinc may enable enhanced enantiocontrol compared to more reactive organometallics. Additionally, the integration of continuous flow methodologies may address handling challenges associated with air- and moisture-sensitive reagents while improving scalability and process safety. The ongoing exploration of earth-abundant metal catalysts as alternatives to palladium and nickel in cross-coupling reactions may further enhance the sustainability profile of organozinc chemistry, aligning with green chemistry principles while maintaining the efficiency and selectivity that have established these methods as indispensable tools for synthetic chemistry.
The following table summarizes key physical and chemical properties for quick reference during experiment planning and troubleshooting.
| Property | Specification |
|---|---|
| CAS Number | 5158-46-3 [1] [2] [3] |
| Molecular Formula | CH₃ClZn [1] [2] [3] |
| Molecular Weight | 115.87 g/mol [1] [2] [3] |
| Common Form | 2.0 M solution in Tetrahydrofuran (THF) [1] [2] |
| Physical Appearance | Colorless to yellow, turbid solution [2] [3] |
| Density | 1.033 g/mL at 25 °C [1] [2] |
| Boiling Point | 67 °C [1] |
| Flash Point | -17 °C (1.4 °F) - closed cup [1] [2] |
This section addresses common issues and critical safety procedures.
Q1: What are the most critical safety precautions when handling this reagent? this compound is highly flammable and corrosive [1] [2] [3]. You must work under an inert atmosphere (e.g., nitrogen or argon) and away from any ignition sources [2] [3]. It causes severe skin burns and eye damage [2] [3]. Full personal protective equipment (PPE) including gloves, goggles, and a faceshield is mandatory [1].
Q2: Why is my solution turbid or yellow? The technical data states that the solution can range from colorless to yellow and is often turbid [2] [3]. A slight yellow color or turbidity may be normal. However, a significant color change or the formation of precipitates could indicate decomposition or moisture contamination.
Q3: What is a key stability concern for the THF solvent? The solution may form explosive peroxides over time [2] [3]. Always test for peroxides before concentrating or distilling the solution. If peroxides are detected, follow established safety protocols for quenching [4].
Q4: What should I do in case of skin contact? Immediately take off all contaminated clothing and rinse the affected skin with plenty of water. Seek medical attention immediately [2] [3].
A frequent cause of low yield is the inadvertent quenching of the reagent by trace moisture.
This compound is commonly used in Negishi cross-coupling reactions [1]. The diagram below illustrates a general workflow for such a reaction, from preparation to purification.
Workflow Description: The process begins with critical preparation of dry apparatus under an inert gas. Reagents are combined for the nickel-catalyzed cross-coupling [1]. The reaction is monitored until completion, followed by a careful work-up to quench excess organozinc reagent and final purification to isolate the desired product.
While a specific procedure for this compound was not found, the general method for preparing and using a related organozinc reagent (TMPZnCl•LiCl) is highly instructive [4]. This demonstrates the meticulous techniques required:
Q1: What are the key stability and safety concerns when handling methylzinc chloride in THF? this compound is a pyrophoric and water-sensitive organometallic reagent that requires careful handling. Key quantitative data is summarized below:
| Property | Specification / Value |
|---|---|
| Concentration | 1.90 to 2.20 M in THF [1] |
| Physical Form | Colorless to Yellow, Turbid Solution [1] |
| Flash Point | −17°C (c. 1°F) [1] |
| Density | 1.033 g/mL [1] |
| Hazard | Risk Statement | Precautionary Statement [1] |
|---|---|---|
| Flammability | Highly flammable liquid and vapour [1] | Keep away from heat/sparks/open flames. No smoking [1] |
| Peroxide Formation | May form explosive peroxides [1] | ... |
| Health Effects | Causes severe skin burns and eye damage. Suspected of causing cancer. May cause respiratory irritation [1] | Wear protective gloves/clothing/eye protection. Use in a fume hood [1] |
Q2: What is the recommended storage condition? The solution is packaged in an AcroSeal glass bottle, which is designed to minimize exposure to air and moisture [1]. It should be stored in a cool, well-ventilated place, away from any ignition sources. Always keep the container tightly closed under a protective atmosphere (e.g., nitrogen or argon) and periodically test for peroxide formation, especially if the reagent is stored for extended periods or after the container has been opened.
Q3: How can I tell if the reagent has decomposed? A clear sign of decomposition is a deviation from the specified "colorless to yellow" range to a darkened color. The solution may also show increased turbidity or the formation of precipitates. Do not use reagents that show visible signs of decomposition.
| Observation | Possible Cause | Recommended Action |
|---|---|---|
| Solution appears dark brown or black | Significant decomposition due to exposure to air or moisture. | Do not use. Contact your chemical safety officer for disposal. |
| Formation of precipitate | Degradation of the reagent or precipitation of salts. | Do not use. If a new bottle, contact the supplier. |
| Low reactivity in experiment | Possible partial decomposition or lower-than-stated concentration. | Test the activity with a small-scale quantitative reaction. Use a new bottle for critical experiments. |
| Pressure build-up in bottle | Possible gas generation from reaction with contaminants or overheating. | Move the bottle to a fume hood with appropriate shielding. Do not open. Contact safety personnel. |
The diagram below illustrates the primary factors affecting the stability of this compound in THF solution and the potential decomposition products.
Stability and Decomposition Pathways of this compound in THF
The stability of organometallic reagents can be compromised by impurities in the solvent. While the this compound solution is supplied ready-to-use, be aware that typical inhibitor-free, HPLC-grade THF may not be sufficiently dry and oxygen-free for preparing such solutions. For any preparation requiring dry THF, it must be purified using standard methods (e.g., distillation from sodium/benzophenone) under an inert atmosphere immediately before use [2] [3].
The table below summarizes the essential technical and safety information for a common commercial preparation of methylzinc chloride [1].
| Property | Description / Value |
|---|---|
| Product Name | This compound solution [1] |
| CAS Number | 5158-46-3 [1] |
| Physical Form | Liquid (solution) [1] |
| Concentration | 2.0 M in Tetrahydrofuran (THF) [1] |
| Boiling Point | 67 °C (for THF solvent) [1] |
| Density | 1.033 g/mL at 25 °C [1] |
| Flash Point | -17 °C ( ~1.4 °F) - closed cup [1] |
| Hazard Codes | Acute Toxicity, Carcinogenicity, Eye Damage, Flammable Liquid, Skin Corrosion, Target Organ Toxicity [1] |
| Target Organs | Respiratory system [1] |
| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter [1] |
Since detailed protocols for this compound were not available, the following diagram outlines a general workflow for handling air- and moisture-sensitive reagents using standard Schlenk line and glovebox techniques. This represents best practices in the field.
Q1: What is the most critical safety hazard when working with this compound solution? The solution is highly flammable and has an extremely low flash point of -17°C (1.4°F) [1]. All operations must be performed under an inert atmosphere, away from any ignition sources such as hot plates, static electricity, or sparks.
Q2: What type of personal protective equipment (PPE) is required? The supplier mandates faceshields, gloves, and goggles for basic protection [1]. Due to the potential for damage to the respiratory system, the use of a Type ABEK respirator is also recommended for handling this substance [1].
Q3: Can I use plastic syringes for reagent transfer? No. The solvent, Tetrahydrofuran (THF), can permeate and degrade many types of plastics. You should always use glass syringes with tight-fitting metal needles for the transfer of this and similar organometallic reagents.
The technical support information created here is based on a single supplier's data sheet [1]. A comprehensive troubleshooting guide could not be developed because the live search did not yield detailed experimental procedures, common failure modes, or specific case studies for this compound.
For your specific experimental setup, I strongly recommend you:
The table below summarizes the key technical data for this compound, which forms the basis for any handling protocol.
| Property | Specification |
|---|---|
| Common Form | 2.0 M solution in Tetrahydrofuran (THF) [1] [2] |
| CAS Number | 5158-46-3 [1] [3] [2] |
| Molecular Formula | CH₃ClZn [3] [2] |
| Boiling Point | ~67 °C [1] [3] |
| Density | ~1.033 g/mL at 25 °C [1] [3] |
| Flash Point | ~ -18 °C (-1.4 °F) [1] [3] [2] |
This compound is a highly hazardous material. The safety classifications and personal protective equipment (PPE) required are listed below.
Since explicit protocols for preventing decomposition were not found in the search results, the following guidance is based on general best practices for handling highly reactive organometallic compounds, inferred from the hazards identified.
The diagram below outlines a general workflow for handling moisture- and air-sensitive reagents like this compound, focusing on maintaining stability.
To prevent decomposition, your procedures should rigorously address the following areas derived from the core principles above:
Here are some anticipated frequently asked questions, with answers formulated from general chemical knowledge.
Q1: What are the visible signs that my bottle of this compound has decomposed?
Q2: The reagent has solidified or precipitated in the bottle. Can it still be used?
Q3: What is the safest way to quench excess this compound?
The table below summarizes the critical safety and storage data for a common formulation of methylzinc chloride (2M solution in THF) [1].
| Specification | Details |
|---|---|
| Product Form | 2M solution in Tetrahydrofuran (THF) [1] |
| Physical Appearance | Colorless to yellow, turbid solution [1] [2] |
| Packaging | AcroSeal glass bottle [1] |
| Flash Point | -17°C (1°F) [1] [2] |
| Density | 1.033 g/mL at 25°C [1] [2] |
| Hazard Statements | H225: Highly flammable liquid and vapour. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H351: Suspected of causing cancer. [1] [2] |
Adherence to the following protocols is essential for mitigating the risks associated with this reagent.
Storage Conditions
Personal Protective Equipment (PPE)
Handling Procedures
Emergency Measures
| Problem | Possible Cause | Solution |
|---|---|---|
| Solution appears discolored (dark yellow or brown) | Decomposition due to exposure to air or moisture. | Do not use. Quench the solution safely and dispose of it properly. Always ensure a positive inert gas pressure when withdrawing aliquots. |
| Formation of precipitate or solids | Reaction with atmospheric moisture or degradation. | Do not use. The solution should be clear, though may be turbid when fresh. The presence of solids indicates contamination. |
| Difficulty withdrawing solution | Needle blockage or loss of inert atmosphere. | Ensure the needle is not clogged. Verify that the bottle seal and septum are intact and that the inert gas pressure is adequate. |
| Unexpectedly low reaction yield | Reagent decomposition leading to reduced activity. | Test the activity of the reagent on a small scale before use. Ensure the reagent is fresh and has been stored correctly. |
The following diagram outlines the logical decision-making process for managing the primary hazards associated with this compound, integrating the storage, handling, and emergency measures detailed above.
Here are solutions to common problems researchers encounter when working with methylzinc chloride and related organozinc reagents.
| Problem Description | Possible Causes | Suggested Solutions & Optimization |
|---|
| Low Reaction Conversion [1] | • Incorrect zinc reagent coordination • Unfavorable halide source (e.g., primary iodide side reactions) | • Use RZnCl•LiCl over RZnBr; adding LiCl can improve yield/selectivity [1]. • For Ni-catalyzed dicarbofunctionalization, use tertiary alkyl iodides (e.g., t-BuI) instead of primary [1]. | | Poor Enantioselectivity [1] | • Suboptimal ligand environment • Incorrect zinc reagent form | • Screen bidentate and tridentate nitrogen-based ligands (e.g., Diamine L1) [1]. • Prepare zinc reagent as RZnCl•LiCl; adding LiCl can significantly improve enantiomeric ratio (e.g., from 87:13 to 95:5 er) [1]. | | Catalyst Deactivation or Instability [2] | • Unstable active site • Sensitivity to air/moisture | • Employ sterically differentiated and disymmetric ligands (e.g., BDI ligands) to increase zinc complex stability [2]. | | Unwanted Side Reactions [1] | • Competing radical pathways • Homocoupling of reagents | • Add radical scavengers (e.g., TEMPO); its addition suppresses the 3-component coupling, confirming radical pathway [1]. • In absence of vinylB(pin), primary alkyl iodides undergo homocoupling; optimize electrophile choice [1]. |
This compound is valued for its moderate reactivity and compatibility with various functional groups (ethers, protected alcohols, amino groups) [1]. Its coordination chemistry with additives like LiCl allows fine-tuning of selectivity, which is crucial for synthesizing complex molecules like enantiomerically enriched benzylic boronates [1]. Zinc-based catalysts are also attractive due to their low cost, low toxicity, and excellent biocompatibility [2].
For consistent performance, prepare the reagent by adding methyllithium to zinc chloride to form MeZnCl•LiCl [1]. Using this form, rather than the bromide, often leads to better yields and superior enantioselectivity in transformations like nickel-catalyzed conjunctive cross-couplings [1]. Standard practice is to handle all organozinc reagents under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent decomposition by moisture and oxygen.
Effective stereocontrol often employs chiral bidentate nitrogen ligands. For example, diamine L1 has proven effective in Ni-catalyzed radical/cross-coupling reactions, yielding high enantioselectivity [1]. In polymer science, β-diketiminate (BDI) ligands create well-defined zinc coordination complexes that enable precise stereoregulation in ring-opening polymerizations [2].
Heterogenization is an effective strategy. You can anchor a molecular zinc complex onto a solid support like a Metal-Organic Framework (MOF). For instance, post-synthetic modification of UiO-66-NH₂ with a Schiff base and subsequent coordination with ZnCl₂ creates a stable, reusable heterogeneous nanocatalyst (UiO-66/Sal-ZnCl₂) that maintains activity in click chemistry [3].
This procedure is adapted from research on adding organozinc reagents and alkyl halides across alkenylboron compounds [1].
Add the following to the reaction vessel in sequence:
The diagram below illustrates the mechanism of the catalytic cycle for the enantioselective dicarbofunctionalization reaction.
The table below summarizes potential hazards based on related compounds, which should be treated as a starting point for risk assessment.
| Hazard Type | Potential Effects | Relevant Compounds |
|---|---|---|
| Inhalation | Respiratory irritation, lung damage, central nervous system effects (headache, dizziness) [1] [2] | Methylene Chloride, Zinc Chloride |
| Skin Contact | Corrosive burns, skin damage, irritation, pain, redness [3] | Zinc Chloride |
| Eye Contact | Severe irritation, burns, potential for eye damage [3] | Zinc Chloride |
| Ingestion | Corrosive internal damage, gastric burns, organ system depression [3] | Zinc Chloride |
Based on general chemical safety and hazards of zinc compounds, the following precautions are recommended:
| Problem Scenario | Immediate Action | Preventive Measure |
|---|---|---|
| Skin Contact | Immediately remove contaminated clothing. Gently rinse affected skin with flowing water for 15-20 minutes [3]. | Use appropriate impermeable gloves and protective clothing. |
| Eye Contact | Immediately flush the eye with gentle, flowing water for at least 15-20 minutes. Protect the unexposed eye [3]. | Always wear safety goggles or a face shield. |
| Inhalation of Dust/Aerosol | Quickly move the affected person to fresh air [3]. | Always use the chemical inside a fume hood. |
| Spill | Contain the spill using inert absorbent material. Prevent the material from entering drains or waterways [3]. | Keep spill containment materials readily available in the work area. |
The following diagram outlines a logical workflow for safely planning and executing an experiment involving methylzinc chloride, based on general best practices for hazardous chemicals.
This compound, when complexed with LiCl, was successfully used in a nickel-catalyzed three-component coupling to form a carbon-carbon bond with high enantioselectivity [1].
Key Experimental Data Point [1]:
| Organozinc Reagent | Reaction Context | Product Yield | Enantiomeric Ratio (er) |
|---|---|---|---|
| This compound • LiCl | Ni-catalyzed radical addition/cross-coupling with tert-butyl iodide and vinylB(pin) | Successful formation of product 4 (exact yield not specified for this specific substrate) | 95:5 er |
The methodology for the reaction involving this compound is as follows, based on the cited study [1]:
The high efficiency and selectivity of organozinc reagents in such transformations are significantly influenced by additives like LiCl. The following diagram illustrates its mechanistic role based on fluorescence microscopy studies [2]:
The table below summarizes the quantitatively determined structure of monomeric methylzinc chloride from gas-phase rotational spectroscopy studies, which serves as a benchmark for computational chemistry [1].
| Parameter | Value | Experimental Method & Conditions |
|---|---|---|
| Molecular Formula | CH₃ZnCl | - |
| Molecular Symmetry | C₃ᵥ | Gas-phase rotational spectroscopy |
| Zn-C Bond Length | 1.929 Å (rm(2) structure) | Millimeter-wave spectroscopy, 263–303 GHz range |
| Zn-Cl Bond Length | 2.126 Å (rm(2) structure) | Millimeter-wave spectroscopy, 263–303 GHz range |
| Zn-C-H Bond Angle | 110.7° | Derived from structure |
| Key Spectroscopic Constant (Rotational) | B₀ = 3027.3329 MHz (for ClZnCH₃) | Measured for the ground vibrational state |
This structure is notably different from those found in the solid state, where this compound forms complex, often polymeric structures with tetrahedrally coordinated zinc atoms [1].
For researchers aiming to reproduce or verify these findings, here is a detailed methodology based on the published study [1].
Objective: To determine the precise, monomeric gas-phase molecular structure of this compound (CH₃ZnCl) and its isotopologues using high-resolution rotational spectroscopy.
Principle: The technique measures the energies associated with the rotation of molecules. By applying millimeter-wave radiation and observing the frequencies at which molecules absorb energy (rotational transitions), the principal molecular constants (like rotational constants) can be determined. Analyzing these constants across different isotopic species allows for the accurate calculation of the molecular structure, independent of solid-state packing effects.
Synthesis & Sample Introduction: The monomeric CH₃ZnCl was generated in a gaseous state directly within the spectrometer using in-situ synthesis. A mixture of diethylzinc (Et₂Zn) and methyl chloride (CH₃Cl), diluted in an inert carrier gas (argon), was passed through a DC discharge nozzle. This discharge activates the zinc metal, facilitating a gas-phase insertion reaction to form the target molecule [1].
Instrumentation: A low-temperature millimeter-wave direct absorption spectrometer was used. The instrument consists of [1]:
Data Collection: The pure rotational spectrum was recorded in the 263–303 GHz frequency range. Measurements were performed at a cell temperature of -63 °C to stabilize the reactive species.
Isotopic Substitution & Structure Determination: To accurately determine the structure, spectra for several isotopologues were measured: ³⁷ClZnCH₃, ClZnCD₃, and ClZn¹³CH₃. The rotational constants obtained from these spectra were used to calculate a refined rm(2) structure, which is considered a very accurate representation of the average molecular geometry in the gas phase [1].
The following diagram illustrates the core workflow of this experimental approach:
| Feature | Methylzinc Chloride | Grignard Reagents |
|---|---|---|
| General Reactivity | Mild nucleophile; less reactive [1] | Strong nucleophile and base [2] |
| Functional Group Tolerance | Good; higher chemoselectivity [1] | Poor; reacts with many protic and electrophilic groups [2] |
| Bond Polarity | Less polar C–Zn bond [1] | Highly polar C–Mg bond [1] |
| Typical Uses | Negishi coupling, chemoselective additions [3] | Formation of C–C bonds with aldehydes, ketones, esters, epoxides, and CO₂ [2] |
| Catalytic Enhancement | Can be generated from Grignard reagents and ZnCl₂ to improve efficiency [4] | Often requires catalysts (e.g., ZnCl₂) for reactions with less reactive substrates like nitriles [4] |
The differences in their behavior stem from fundamental chemical properties and are clearly demonstrated in specific experimental protocols.
Bond Polarity and Nucleophilicity: The carbon-metal bond in Grignard reagents (C–Mg) is significantly more polar than that in organozinc compounds (C–Zn) [1]. This higher polarity makes Grignard reagents much stronger nucleophiles. Consequently, this compound is a milder reagent that can be more suitable for complex molecules with sensitive functional groups [1].
Reaction with Nitriles (Experimental Protocol): A clear example of their differing reactivity is the addition to aromatic nitriles to form ketones. Grignard reagents alone often require reflux conditions and can lead to low yields and byproducts. However, adding a catalytic amount of ZnCl₂ (20 mol%) dramatically improves the reaction [4].
Optimized Experimental Workflow (ZnCl₂-Catalyzed)
This workflow shows the efficient, mild protocol for the ZnCl₂-catalyzed Grignard addition to nitriles [4].
Mechanistic Insight: ZnCl₂ reacts with the Grignard reagent in situ to form a more reactive zinc(II)ate species. This species has stronger nucleophilicity but lower basicity, which promotes the alkyl transfer to the nitrile and suppresses side reactions like α-deprotonation [4]. This protocol highlights how understanding the synergy between Mg and Zn reagents can lead to more efficient synthetic methods.
Your choice between this compound and a Grignard reagent depends entirely on the goal of your reaction:
Choose this compound when you need to perform a chemoselective methylation on a complex molecule that contains other reactive functional groups [1]. It is also the standard reagent for Negishi cross-coupling reactions [3].
Choose a Grignard Reagent when you need high reactivity and are working with standard electrophiles like aldehydes or ketones in a relatively simple system [2]. For challenging substrates like nitriles, remember that a ZnCl₂ catalyst can be employed to enhance the Grignard reagent's efficiency and enable milder reaction conditions [4].